4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide

Analytical Chemistry Quality Assurance Procurement Specification

Generic substitution of benzimidazole sulfonamide analogs causes SAR discontinuity-subtle structural changes shift IC50 from low nM to inactive. This precise bis-sulfonamide (CAS 606131-21-9, ≥97% HPLC) resolves this with its unique N,N-dimethylsulfonamide vector and dual H-bond architecture for reproducible PTP1B/CA IX/XII inhibitor screening. • Validated batch QC: HPLC, NMR, GC • Reference standard for method development • Fragment library-ready physicochemical profile

Molecular Formula C17H19N3O4S2
Molecular Weight 393.5 g/mol
CAS No. 606131-21-9
Cat. No. B12943538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide
CAS606131-21-9
Molecular FormulaC17H19N3O4S2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
InChIInChI=1S/C17H19N3O4S2/c1-12-9-16-17(10-13(12)2)20(11-18-16)26(23,24)15-7-5-14(6-8-15)25(21,22)19(3)4/h5-11H,1-4H3
InChIKeyGGMQOCHYJKGREX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Overview and Sourcing Guide


4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide (CAS 606131-21-9) is a synthetic aryl sulfonamide derivative featuring a 5,6-dimethyl-1H-benzimidazole core linked via a sulfonyl bridge to an N,N-dimethylbenzenesulfonamide moiety . With a molecular formula of C₁₇H₁₉N₃O₄S₂ and a molecular weight of 393.48 g/mol, it belongs to the broader class of benzimidazole sulfonamides, a scaffold extensively explored in medicinal chemistry for kinase inhibition, antiviral activity, and carbonic anhydrase modulation [1]. This compound is primarily utilized as a research intermediate or a fragment for structure-activity relationship (SAR) studies, where its dual sulfonamide architecture offers distinct hydrogen-bonding and steric properties compared to mono-sulfonamide or unsubstituted benzimidazole analogs.

Why Generic Substitution Is Unreliable


Generic substitution within the benzimidazole sulfonamide class is unreliable due to the profound impact of subtle structural variations on target potency, selectivity, and physicochemical properties. The presence of two distinct sulfonamide groups—one exocyclic N-sulfonyl on the benzimidazole and one N,N-dimethylsulfonamide on the benzene ring—creates a unique spatial and electronic profile that differs markedly from analogs bearing only one sulfonamide, a free sulfonamide (CAS 606131-22-0), or different N-alkyl substitutions (e.g., N-benzyl-N-ethyl analog CAS 606131-17-3) . For instance, in a structurally related series of benzimidazole sulfonamide PTP1B inhibitors, the nature and position of the sulfonamide substituent were shown to dramatically affect enzyme inhibition (IC₅₀ values ranging from low nanomolar to inactive), cellular permeability in Caco-2 assays, and intramolecular π-stacking interactions critical for target binding [1]. Therefore, selecting the precise compound is essential to maintain SAR continuity, ensure reproducibility in biochemical assays, and avoid introducing uncharacterized off-target effects.

Quantitative Differentiation from Close Analogs


Purity and Quality Control Documentation

The target compound is supplied with a standard purity of 97%, accompanied by batch-specific quality control (QC) reports including HPLC, NMR, and GC analyses . In contrast, the des-dimethyl analog (CAS 606131-22-0) and the N-benzyl-N-ethyl analog (CAS 606131-17-3) are often listed by suppliers with a lower typical purity of 95% or variable purity depending on the vendor, with less consistent QC documentation . This difference in both nominal purity and the routine availability of multi-technique batch QC data reduces the risk of introducing unknown impurities into sensitive biological assays or synthetic sequences.

Analytical Chemistry Quality Assurance Procurement Specification

Structural Differentiation of Sulfonamide Motifs

This compound uniquely contains an N,N-dimethylsulfonamide group on the benzene ring in addition to the benzimidazole N-sulfonyl linkage. By comparison, the closest commercially available analogs differ at this critical position: CAS 606131-22-0 bears a primary sulfonamide (–SO₂NH₂), while CAS 606131-17-3 carries an N-benzyl-N-ethylsulfonamide . In a foundational SAR study on benzimidazole sulfonamide PTP1B inhibitors, the nature of the sulfonamide substituent profoundly influenced both in vitro potency (IC₅₀ values ranging over three orders of magnitude) and cellular permeability in Caco-2 monolayers, with tertiary sulfonamides like the N,N-dimethyl variant often exhibiting altered lipophilicity and hydrogen-bonding capacity compared to primary or secondary sulfonamides [1]. This structural distinction is critical for projects requiring a specific hydrogen-bond acceptor profile or a particular steric bulk at this vector.

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Class-Level Target Engagement Profile

While direct biological data for CAS 606131-21-9 is absent from the peer-reviewed literature, the benzimidazole sulfonamide class has demonstrated validated, quantitative activity against therapeutically relevant targets. In the PTP1B inhibitor series by Combs et al., optimized benzimidazole sulfonamides achieved low nanomolar enzymatic IC₅₀ values (<10 nM) and showed functional activity in cellular insulin receptor phosphorylation assays, with a clear dependence on the sulfonamide moiety for bidentate hydrogen bonding to Asp48 [1]. Separately, benzenesulfonamides with benzimidazole moieties have been profiled against carbonic anhydrase isoforms (hCA I, II, VII, XII, XIII), with K_I values ranging from 5.2 to 41.7 nM for tumor-associated isoforms CA IX and XII [2]. As a member of this pharmacophore class, CAS 606131-21-9 is positioned to serve as a key intermediate or probe in target engagement studies where the N,N-dimethylsulfonamide vector modulates selectivity and physicochemical properties.

Enzyme Inhibition Diabetes Cancer Carbonic Anhydrase

Optimal Research and Industrial Applications


SAR Probe for PTP1B or Carbonic Anhydrase Inhibitors

Leveraging the validated benzimidazole sulfonamide pharmacophore, this compound is ideally suited as a starting fragment or intermediate in medicinal chemistry campaigns targeting PTP1B (for diabetes/obesity) or tumor-associated carbonic anhydrases (CA IX/XII). The N,N-dimethylsulfonamide group serves as a specific vector for modulating hydrogen-bond acceptor capacity and lipophilicity while maintaining the core bidentate interaction with catalytic aspartate or zinc ion, respectively [1].

Reference Standard for Analytical Method Development

Given its well-defined structure, high standard purity (97%), and the availability of comprehensive batch QC data (HPLC, NMR, GC), this compound is a strong candidate for use as a reference standard in HPLC method development, LC-MS quantification, or NMR spectroscopy for laboratories working on sulfonamide-containing libraries . Its distinct dual-sulfonamide signature provides a robust analytical marker.

Fragment-Based Drug Discovery Library Enrichment

With a molecular weight of 393.48 g/mol and a balanced composition of hydrogen-bond acceptors and aromatic rings, this compound fits the physicochemical space of lead-like fragments. Its inclusion in a diverse fragment library adds a unique pharmacophore element (bis-sulfonamide benzimidazole) that is underrepresented compared to simpler benzimidazoles, increasing the chances of identifying novel hits in SPR or NMR-based fragment screens [2].

Quote Request

Request a Quote for 4-(5,6-Dimethyl-1H-benzimidazole-1-sulfonyl)-N,N-dimethylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.